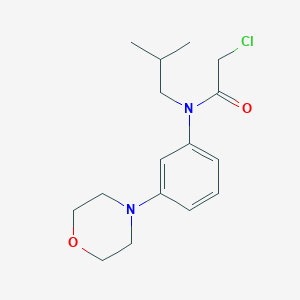
2-Chloro-N-(2-methylpropyl)-N-(3-morpholin-4-ylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(2-methylpropyl)-N-(3-morpholin-4-ylphenyl)acetamide is a chemical compound that belongs to the class of amides. It has been extensively studied for its potential use in scientific research due to its unique properties. In
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-methylpropyl)-N-(3-morpholin-4-ylphenyl)acetamide involves the inhibition of acetylcholinesterase, which leads to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels has been linked to improved cognitive function and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of acetylcholinesterase, which leads to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels has been linked to improved cognitive function and memory. Additionally, it has been found to have anticancer properties, inhibiting the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Chloro-N-(2-methylpropyl)-N-(3-morpholin-4-ylphenyl)acetamide in lab experiments is its ability to inhibit acetylcholinesterase, which can be useful in studying the effects of acetylcholine on cognitive function and memory. Additionally, its anticancer properties make it a potential candidate for studying the growth and development of cancer cells. However, one limitation of using this compound is that it may have off-target effects, which could complicate the interpretation of experimental results.
Future Directions
There are many potential future directions for the study of 2-Chloro-N-(2-methylpropyl)-N-(3-morpholin-4-ylphenyl)acetamide. One direction could be to further explore its potential use as a treatment for Alzheimer's disease. Additionally, further research could be conducted to better understand its anticancer properties and its potential use in cancer treatment. Finally, the development of more specific inhibitors of acetylcholinesterase could be explored, which could lead to the development of more effective treatments for Alzheimer's disease and other cognitive disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in scientific research. Its ability to inhibit acetylcholinesterase and its anticancer properties make it a promising candidate for further study. However, its off-target effects and limitations in lab experiments must be taken into consideration when interpreting experimental results. Overall, the study of this compound has the potential to lead to important advancements in the fields of neuroscience and oncology.
Synthesis Methods
The synthesis of 2-Chloro-N-(2-methylpropyl)-N-(3-morpholin-4-ylphenyl)acetamide involves the reaction of 3-morpholin-4-ylphenylacetic acid with isobutyl chloroformate and morpholine in the presence of a base. The resulting product is then purified through recrystallization. This method has been proven to be efficient and reliable, yielding high-quality this compound.
Scientific Research Applications
2-Chloro-N-(2-methylpropyl)-N-(3-morpholin-4-ylphenyl)acetamide has been studied for its potential use in scientific research. It has been found to have anticancer properties, and it has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its potential use as a treatment for Alzheimer's disease due to its ability to inhibit acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain.
properties
IUPAC Name |
2-chloro-N-(2-methylpropyl)-N-(3-morpholin-4-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-13(2)12-19(16(20)11-17)15-5-3-4-14(10-15)18-6-8-21-9-7-18/h3-5,10,13H,6-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALMFEHVSJDFKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1=CC=CC(=C1)N2CCOCC2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

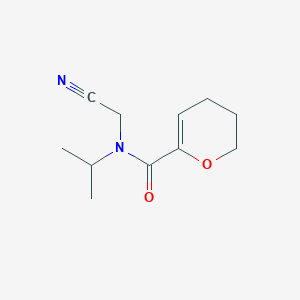
![2-Chloro-N-(4-fluoro-2-methylphenyl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2451885.png)
![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2451886.png)

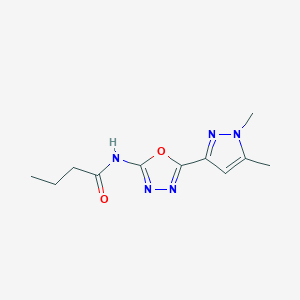

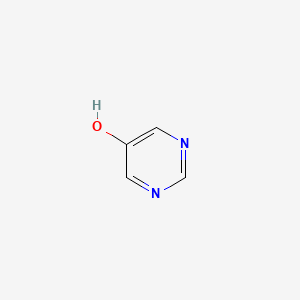
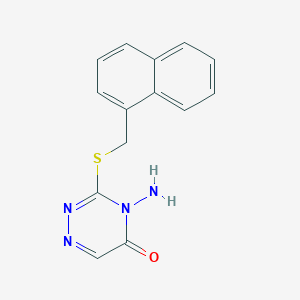
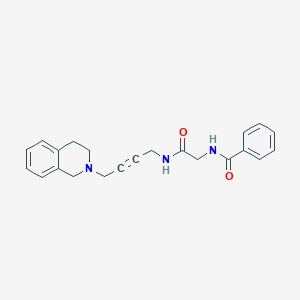
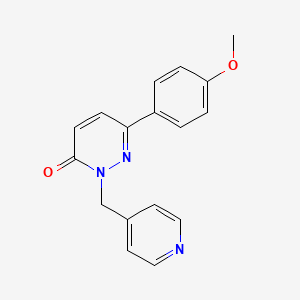
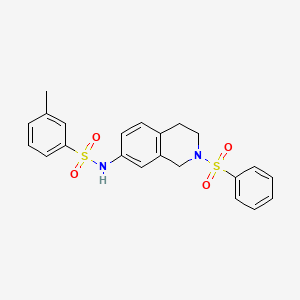

![2-cyano-N-(3,4-dimethoxyphenyl)-3-[3-nitro-4-(pyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2451902.png)
![8-(3-Chloro-4-methylphenyl)sulfonyl-3-fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B2451904.png)